Physical and chemical properties of Butyl (butoxymethyl)carbamate
Physical and chemical properties of Butyl (butoxymethyl)carbamate
An In-Depth Technical Guide: Physical and Chemical Properties of Butyl (butoxymethyl)carbamate
Executive Summary
Butyl (butoxymethyl)carbamate (CAS: 63578-90-5) is a highly versatile, bifunctional N-alkoxymethyl carbamate. Characterized by its stable carbamate backbone and reactive hemiaminal ether moiety, it serves as a critical building block in advanced materials and pharmaceutical sciences. In industrial applications, it functions as a latent, low-toxicity crosslinking agent that provides superior environmental etch resistance compared to traditional melamine-formaldehyde resins[1]. In drug development, its unique reactivity profile is leveraged to engineer self-immolative linkers for controlled drug release systems[2].
This whitepaper synthesizes the physicochemical properties, mechanistic pathways, and self-validating experimental protocols associated with Butyl (butoxymethyl)carbamate, providing an authoritative framework for researchers and formulation scientists.
Physicochemical Profiling
Understanding the physical and chemical parameters of Butyl (butoxymethyl)carbamate is essential for predicting its behavior in organic synthesis, polymer matrices, and biological microenvironments. The quantitative data is summarized in the table below.
| Property | Value | Analytical Significance |
| Chemical Name | Butyl (butoxymethyl)carbamate | IUPAC standard nomenclature. |
| CAS Registry Number | 63578-90-5 | Unique numerical identifier. |
| Molecular Formula | C₁₀H₂₁NO₃ | Dictates stoichiometric calculations. |
| Molecular Weight | 203.28 g/mol | Crucial for crosslink density formulation. |
| Structural Formula | CH₃(CH₂)₃-O-CH₂-NH-C(=O)-O-(CH₂)₃CH₃ | Highlights the reactive hemiaminal ether. |
| Hydrogen Bond Donors | 1 (N-H) | Influences intermolecular polymer interactions. |
| Hydrogen Bond Acceptors | 3 (O atoms) | Dictates solubility and biological targeting. |
| Predicted LogP | ~2.4 | Indicates moderate lipophilicity, ideal for drug linkers. |
| Physical State | Viscous liquid | Requires specific handling in high-solids formulations. |
| Solubility | Soluble in alcohols, ethers, aromatics; Insoluble in water | Guides solvent selection for synthesis and extraction. |
Mechanistic Pathways & Reactivity
The utility of Butyl (butoxymethyl)carbamate stems directly from the controlled reactivity of its hemiaminal ether (butoxymethyl) group.
Advanced Polymer Crosslinking via N-Acyliminium Intermediates
Under ambient, neutral, or basic conditions, the molecule is highly stable. However, upon the introduction of an acid catalyst and thermal energy, the butoxy leaving group is protonated. The subsequent elimination of n-butanol generates a highly electrophilic N-acyliminium ion intermediate. This intermediate rapidly undergoes nucleophilic attack by hydroxyl (-OH) or amine (-NH₂) groups present on polymer backbones (e.g., acrylic or polyester resins), forming robust, irreversible covalent crosslinks[1]. This mechanism is highly prized in the formulation of non-woven binders and automotive clearcoats because it bypasses the release of free formaldehyde—a toxic byproduct inherent to traditional aminoplast resins[3],[4].
Prodrug Linkers and Self-Immolative Spacers
In pharmaceutical engineering, the carbamate linkage provides excellent stability in systemic circulation while remaining susceptible to targeted cleavage. The butoxymethyl moiety can be engineered into solid supports or dendrimers as a self-immolative spacer. Upon reaching a specific physiological trigger (e.g., enzymatic action or pH shift), the molecule undergoes controlled beta-elimination, cleanly releasing the active pharmaceutical ingredient (API) without generating toxic byproducts[2],[5].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , where the physical chemistry of the reaction provides real-time proof of success.
Protocol A: Synthesis and Isolation of Butyl (butoxymethyl)carbamate
Caption: Synthesis pathway of Butyl (butoxymethyl)carbamate via hydroxymethylation and etherification.
Step-by-Step Methodology:
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Hydroxymethylation: Charge a reaction vessel with 1 molar equivalent of butyl carbamate and 1.1 equivalents of paraformaldehyde. Add a catalytic amount of sodium hydroxide (NaOH) to adjust the pH to ~8.5. Heat the mixture to 60°C until the paraformaldehyde completely depolymerizes and reacts, forming the intermediate butyl (hydroxymethyl)carbamate.
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Etherification: Introduce 3 molar equivalents of n-butanol (acting as both reactant and solvent) and a strong acid catalyst, such as p-Toluenesulfonic acid (p-TsOH), lowering the pH to ~3.0.
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Azeotropic Distillation: Equip the vessel with a Dean-Stark trap and heat to reflux (~115°C).
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Isolation: Once water evolution ceases, neutralize the acid catalyst with sodium bicarbonate, filter, and remove excess n-butanol via vacuum distillation to yield the target compound.
Causality & Validation: The choice of paraformaldehyde over aqueous formaldehyde is a critical design choice; introducing excess water would shift the equilibrium of the subsequent etherification step backward. This protocol is self-validating via the Dean-Stark trap. By volumetrically measuring the water collected, the operator mathematically confirms the reaction's progress. Reaching the theoretical yield of water (1 molar equivalent) empirically proves the complete conversion of the intermediate to the final butoxymethyl product.
Protocol B: Crosslinking Validation Workflow
Caption: Experimental workflow for evaluating the crosslinking efficacy of carbamate derivatives.
Step-by-Step Methodology:
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Formulation: Blend a hydroxyl-functional acrylic resin with Butyl (butoxymethyl)carbamate at a stoichiometric ratio of 1:1 (OH:alkoxymethyl). Add 0.5 wt% of a blocked acid catalyst (e.g., amine-blocked dodecylbenzenesulfonic acid).
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Application: Use a wire-wound drawdown bar to apply a uniform 50 µm wet film onto a pre-weighed steel substrate.
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Thermal Curing: Bake the substrate in a forced-air oven at 130°C for 30 minutes.
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Gel Fraction Analysis: Weigh the cured film. Submerge the substrate in boiling methyl ethyl ketone (MEK) for 6 hours to extract any unreacted polymer. Dry the substrate and re-weigh.
Causality & Validation: The curing temperature of 130°C is specifically chosen to provide the thermal activation energy required to break the robust C-O bond of the hemiaminal ether, releasing n-butanol and initiating the crosslinking cascade[1]. This protocol is self-validating through Gel Fraction Analysis. By subjecting the film to aggressive solvent extraction, any uncrosslinked polymer chains are physically removed. A high retained mass (gel fraction >95%) serves as undeniable, empirical proof that an infinite 3D covalent network has successfully formed.
References
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[2] Controlled drug release from solid supports (WO2011140392A1). Google Patents. Available at:
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[5] Controlled drug release from dendrimers (US8703907B2). Google Patents. Available at:
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[1] Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins. American Coatings Association. Available at:[Link]
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[3] Binder for non-woven fibres (EP0402072A2). European Patent Office. Available at:
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[4] Liquid cross-linker compositions containing 1,3,5-triazine carbamate/aminoplast resin mixtures (WO1998018856A1). Google Patents. Available at:
Sources
- 1. paint.org [paint.org]
- 2. WO2011140392A1 - Controlled drug release from solid supports - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO1998018856A1 - Liquid cross-linker compositions containing 1,3,5-triazine carbamate/aminoplast resin mixtures - Google Patents [patents.google.com]
- 5. US8703907B2 - Controlled drug release from dendrimers - Google Patents [patents.google.com]
